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molecular formula C10H16O4 B177103 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid CAS No. 134136-04-2

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Cat. No. B177103
M. Wt: 200.23 g/mol
InChI Key: RDZCSTLPRXANJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988699

Procedure details

A solution of 1,4-dioxaspiro[4,5]decane-8-acetic acid (36.54 g) (Example G) in 750 ml of a 1:1 mixture of a 10% solution of hydrochloric acid:acetone is refluxed under nitrogen for four hours. The mixture is concentrated in vacuo and the residue extracted with chloroform. The organic extract is dried (magnesium sulfate) and evaporated to leave the title compound as a yellow oil which can be used without further purification.
Quantity
36.54 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([CH2:11][C:12]([OH:14])=[O:13])[CH2:7][CH2:6]2)OCC1.Cl>CC(C)=O>[O:1]=[C:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]([OH:14])=[O:13])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
36.54 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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